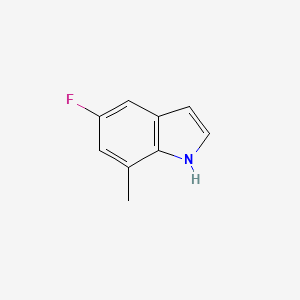

5-Fluoro-7-methyl-1H-indole

概要

説明

5-Fluoro-7-methyl-1H-indole is a compound with the molecular weight of 149.17 . It is a white to yellow to brown liquid or solid . The IUPAC name for this compound is 5-fluoro-7-methyl-1H-indole .

Synthesis Analysis

The synthesis of 5-fluoroindole was prepared in 4 steps in 46% overall yield from m-fluorotoluene . 7-Methylindole was prepared in 2 steps from 6-dimethylaniline . Both compounds were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-methyl-1H-indole is represented by the linear formula C9H8FN . The InChI code for this compound is 1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 .Chemical Reactions Analysis

5-Fluoroindole and 7-Methylindole were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .Physical And Chemical Properties Analysis

5-Fluoro-7-methyl-1H-indole is a white to yellow to brown liquid or solid . It has a molecular weight of 149.17 . The compound is stored at room temperature .科学的研究の応用

5-HT6 Receptor Ligands

This compound serves as a reactant for the preparation of ligands targeting the 5-HT6 receptor, which is significant in neurological research and potential treatments for various cognitive disorders .

Tryptophan Dioxygenase Inhibitors

It is used in synthesizing inhibitors for tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan. This has implications in cancer treatment and immunomodulation .

Anticancer Immunomodulators

The indole structure is pivotal in creating pyridyl-ethenyl-indoles, which show promise as anticancer agents with immunomodulatory effects .

Antitumor Agents

5-Fluoro-7-methyl-1H-indole is a key reactant in developing antitumor agents, contributing to the fight against various forms of cancer .

Antibacterial Agents

Research has indicated that indole derivatives can be effective in creating antibacterial agents, potentially addressing antibiotic resistance issues .

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, showcasing its potential in virology .

Biofilm Inhibition

Halogenated indole derivatives, including compounds similar to 5-Fluoro-7-methyl-1H-indole, have been shown to inhibit biofilm formation by bacteria such as E. coli and Staphylococcus aureus, which is crucial in combating persistent infections .

Synthetic Drug Molecules

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds .

Each application highlights the versatility and importance of 5-Fluoro-7-methyl-1H-indole in scientific research across various fields.

MilliporeSigma - 5-Fluoroindole A brief review of the biological potential of indole derivatives Indoles and the advances in their biotechnological applications - Springer A brief review of the biological potential of indole derivatives (PDF)

作用機序

Indole Derivatives

Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .

Result of Action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes. These changes can lead to various therapeutic effects, depending on the specific compound and its targets .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other factors .

Safety and Hazards

将来の方向性

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

5-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGJXOWMYWXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694608 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082041-52-8 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

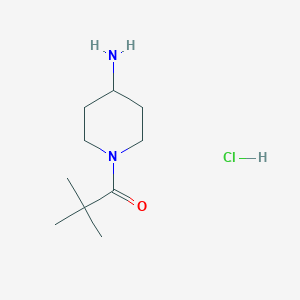

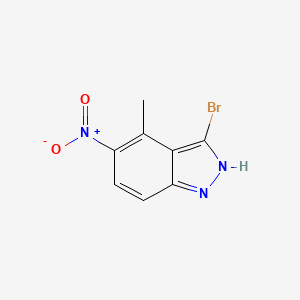

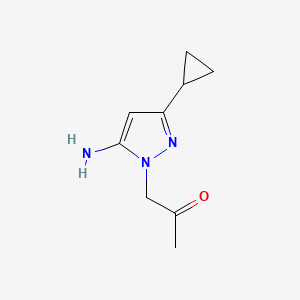

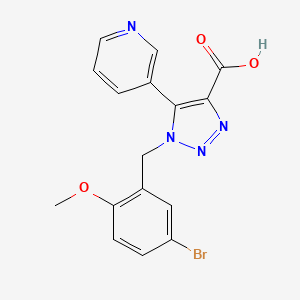

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)